N,5,5-trimethyl-2-oxo-N-phenyltetrahydro-3-furancarboxamide
Description
N,5,5-trimethyl-2-oxo-N-phenyltetrahydro-3-furancarboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a tetrahydrofuran ring, a phenyl group, and multiple methyl groups
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N,5,5-trimethyl-2-oxo-N-phenyloxolane-3-carboxamide |
InChI |
InChI=1S/C14H17NO3/c1-14(2)9-11(13(17)18-14)12(16)15(3)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
PFDOGJGZRGTMFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)C(=O)N(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,5,5-trimethyl-2-oxo-N-phenyltetrahydro-3-furancarboxamide typically involves multiple steps. One common synthetic route includes the reaction of 5,5-dimethyl-2-oxo-N-phenyltetrahydro-3-furancarboxamide with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Chemical Reactions Analysis
N,5,5-trimethyl-2-oxo-N-phenyltetrahydro-3-furancarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the compound, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N,5,5-trimethyl-2-oxo-N-phenyltetrahydro-3-furancarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,5,5-trimethyl-2-oxo-N-phenyltetrahydro-3-furancarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N,5,5-trimethyl-2-oxo-N-phenyltetrahydro-3-furancarboxamide can be compared with similar compounds such as N-methyl-2-oxo-2-phenylacetamide and N-(5-methylisoxazol-3-yl)malonamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
